

# The Pharmacokinetics of Enazadrem Phosphate (LXE408): A Technical Overview

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## Compound of Interest

Compound Name: Enazadrem

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## Abstract

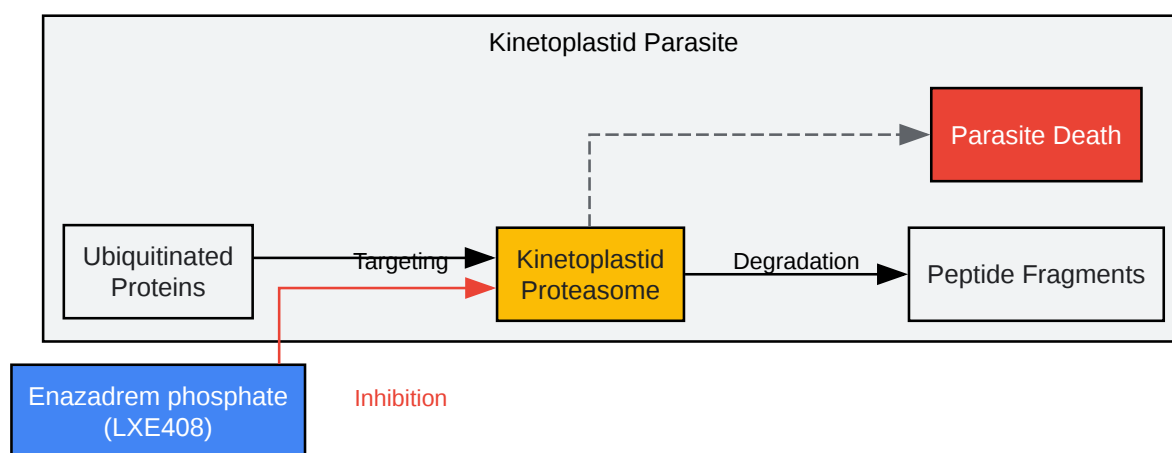
**Enazadrem** phosphate, identified in recent literature and clinical trials as LXE408, is a first-in-class, orally active, non-competitive, and selective inhibitor of the kinetoplastid proteasome. It is under development for the treatment of visceral leishmaniasis (VL), a fatal parasitic disease if left untreated. This document provides a detailed technical guide on the pharmacokinetics of **Enazadrem** phosphate, summarizing key data from preclinical and clinical studies, outlining experimental methodologies, and visualizing its mechanism of action and clinical trial workflows.

## Introduction

Leishmaniasis presents a significant global health burden, and the need for new, effective, and orally bioavailable treatments is urgent. **Enazadrem** phosphate (LXE408) has emerged as a promising clinical candidate due to its potent and selective activity against kinetoplastid parasites, including *Leishmania* species. [1] Understanding the pharmacokinetic profile of this compound is critical for its successful development and clinical application. This guide synthesizes the available data on the absorption, distribution, metabolism, and excretion (ADME) of **Enazadrem** phosphate.

## Mechanism of Action

**Enazadrem** phosphate targets the proteasome of kinetoplastid parasites, a cellular machinery responsible for protein degradation. By inhibiting this pathway, the drug disrupts essential cellular processes within the parasite, leading to its death. The selectivity for the parasite's proteasome over the human equivalent is a key feature of its safety profile.



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Fig. 1: Mechanism of action of **Enazadrem** phosphate (LXE408).

## Preclinical Pharmacokinetics

Pharmacokinetic studies of **Enazadrem** phosphate have been conducted in several preclinical species, including mice, rats, dogs, and cynomolgus monkeys. [2][3] The compound generally exhibits low clearance and a moderate volume of distribution.

## Data Summary

The following tables summarize the key pharmacokinetic parameters observed in preclinical studies.

Table 1: Intravenous Pharmacokinetic Parameters of **Enazadrem** Phosphate (LXE408) in Preclinical Species

Species	Dose (mg/kg)	T1/2 (h)	CL (mL/min·kg)	Vss (L/kg)	Reference
Mouse	5	3.3	2.3	0.63	[3]
Rat (Male Sprague-Dawley)	3	3.8	2.1	0.53	[3]
Dog (Male Beagle)	0.3	3.8	-	-	[3]
Cynomolgus Monkey (Male)	0.3	9.7	-	-	[3]

Table 2: Oral Pharmacokinetic Parameters of **Enazadrem** Phosphate (LXE408) in Preclinical Species

Species	Dose (mg/kg)	Bioavailability (%)	Reference
Mouse	20	27-67	[4]
Rat	10	27-67	[4]
Dog	1.0	27-67	[4]
Cynomolgus Monkey	10	27-67	[4]

## Experimental Protocols

In Vivo Murine Model of Visceral Leishmaniasis:

- Animal Model: BALB/c mice infected with *L. donovani*.
- Dosing: The compound was administered orally (PO) twice daily (b.i.d.) for 8 days at doses of 1, 3, and 10 mg/kg. [2][3]\* Efficacy Assessment: The reduction in parasite burden in the liver was measured and compared to a control group treated with miltefosine. [2]\* Pharmacokinetic Sampling: Plasma samples were collected at various time points to

determine drug exposure. Free plasma concentrations were calculated based on plasma protein binding (94.4% in mice). [2]

## Clinical Pharmacokinetics

The first-in-human (FIH) study of **Enazadrem** phosphate has been completed in healthy volunteers, and a Phase II study in patients with visceral leishmaniasis has been initiated. [1][5]

### First-in-Human Study

- Study Population: Healthy volunteers.
- Dosing: Doses up to 600 mg once daily (QD) for 10 days were administered. [5]\* Key Findings: The drug was well-tolerated at all tested doses. [1][5] A population pharmacokinetic (popPK) model was developed to describe the drug's behavior. [5]\* Pharmacokinetic Model: A one-compartment disposition model with zero-order absorption and linear elimination best described the concentration-time profiles. Dose under-proportional pharmacokinetics were observed and attributed to a dose effect on relative bioavailability. [5]

### Phase II Clinical Trial (NCT05593666)

A Phase II study is currently underway to evaluate the efficacy, safety, and pharmacokinetic profile of **Enazadrem** phosphate in patients with primary visceral leishmaniasis in India. [1]

Experimental Workflow for Intensive PK Sampling:



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Fig. 2: Intensive PK sampling schedule for the Phase II trial.

Protocol for Intensive Pharmacokinetic Sampling:

- Subjects: The first 20 patients enrolled in the **Enazadrem** phosphate arms of the study. [1]\*  
Sampling Times:
  - Day 1 and Day 7: Blood samples will be collected at 0 (pre-dose), 1, 2, 3, 4, and 8 hours. [1]\*  
Trough Samples: Pre-dose blood samples will be collected on days 2, 3, 4, 5, 8, 10, and 14. [1]

## Safety and Tolerability

Preclinical and clinical data suggest that **Enazadrem** phosphate is well-tolerated.

- In vitro, the compound showed no inhibition of the hERG channel ( $IC_{50} > 30 \mu M$ ), indicating a low risk for QT prolongation. [2]\* In vivo studies in rats (AMES and micronucleus tests) did not indicate a risk of mutagenicity or clastogenicity. [2]\* In the first-in-human study, doses up to 600 mg once daily for 10 days were well tolerated. [5]\* Safety assessments in the ongoing Phase II trial include physical examinations, vital signs, clinical laboratory evaluations (hematology, clinical chemistry, urinalysis), ECGs, and monitoring of adverse events. [1]

## Conclusion

**Enazadrem** phosphate (LXE408) demonstrates a favorable pharmacokinetic profile in both preclinical species and humans, supporting its development as an oral treatment for visceral leishmaniasis. Its low clearance, good oral bioavailability, and selective mechanism of action position it as a promising candidate to address the unmet medical need in the treatment of this neglected tropical disease. The ongoing Phase II clinical trial will provide further crucial data on its efficacy, safety, and pharmacokinetics in the target patient population.

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## References

- 1. dndi.org [dndi.org]

- 2. Discovery and Characterization of Clinical Candidate LXE408 as a Kinetoplastid-Selective Proteasome Inhibitor for the Treatment of Leishmaniases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. page-meeting.org [page-meeting.org]
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